(2-Aminopropyl)(methyl)amine

Description

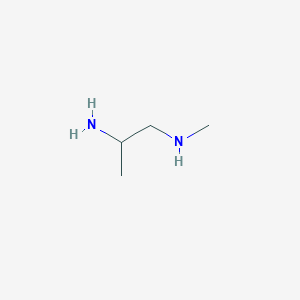

Structure

3D Structure

Properties

IUPAC Name |

1-N-methylpropane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-4(5)3-6-2/h4,6H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVAPEMLIPHCJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

spectroscopic data (NMR, IR, MS) of (2-Aminopropyl)(methyl)amine

[1]

Executive Summary & Compound Identity

(2-Aminopropyl)(methyl)amine is a vicinal diamine featuring both a primary and a secondary amine group.[1] It serves as a chiral building block in the synthesis of pharmaceutical ligands and coordination complexes.[1] Due to the presence of a chiral center at C2, it exists as enantiomers (

Chemical Identity

| Parameter | Details |

| IUPAC Name | |

| CAS Number | 50411-31-9 |

| Molecular Formula | |

| Molecular Weight | 88.15 g/mol |

| SMILES | CNCC(N)C |

| Structure |

Critical Distinction: Do not confuse this compound with its isomers:

- -methylpropane-1,3-diamine (CAS 6291-84-5): Linear chain, different coupling patterns.

-

2-methylpropane-1,2-diamine (CAS 811-93-8): Gem-dimethyl group, singlet methyls in NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from structural analysis and comparative data of analogous aliphatic diamines. The molecule exhibits distinct signals due to the asymmetry introduced by the chiral center at C2.[1]

-NMR Data (Predicted in )

The spectrum is characterized by the non-equivalence of the methylene protons at C1 due to the adjacent chiral center at C2.[1]

| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| C3 | 1.05 - 1.10 | Doublet (d) | 3H | Terminal methyl coupled to methine (C2). | ||

| N-Me | 2.40 - 2.45 | Singlet (s) | 3H | - | Methyl on secondary amine; deshielded by N. | |

| C1 | 2.35 - 2.60 | Multiplet (dd/m) | 2H | Diastereotopic protons (ABX system with C2). | ||

| C2 | 2.85 - 3.00 | Multiplet (m) | 1H | - | Methine proton; deshielded by primary amine. | |

| N-H | 1.2 - 1.8 | Broad Singlet | 3H | - | Exchangeable protons; shift varies with concentration/solvent. |

-NMR Data (Decoupled)

| Carbon | Type | Shift ( | Description |

| C3 | 19.0 - 21.0 | Terminal methyl. | |

| N-Me | 36.0 - 37.0 | ||

| C2 | 46.0 - 48.0 | Methine carbon attached to primary amine.[1] | |

| C1 | 58.0 - 60.0 | Methylene carbon attached to secondary amine.[1] |

Structural Visualization & Numbering

The following diagram illustrates the atom mapping used for the assignments above.

Mass Spectrometry (MS)

The mass spectrum of aliphatic amines is dominated by

Fragmentation Pathway[1]

-

Molecular Ion (

): -

Base Peak (

44): Arises from two distinct -

Minor Peak (

73): Loss of the terminal methyl group (

MS Fragmentation Diagram

Infrared (IR) Spectroscopy

The IR spectrum is diagnostic for the presence of both primary and secondary amines.[1]

| Wavenumber ( | Vibration Mode | Description |

| 3300 - 3400 | Doublet: Characteristic of the primary amine ( | |

| 2800 - 2960 | Strong absorption due to alkyl chains ( | |

| 2780 - 2820 | "Bohlmann bands" or specific | |

| 1580 - 1650 | Scissoring vibration of the primary amine ( | |

| 1450 - 1470 | Deformation of methylene and methyl groups.[1] |

Experimental Protocols for Data Acquisition

To ensure high-fidelity data, the following sample preparation protocols are recommended.

Protocol 1: NMR Sample Preparation[1]

-

Solvent Selection: Use

(Chloroform-d) for routine analysis.[1] Use-

Note: In

, the

-

-

Concentration: Dissolve 10-20 mg of the amine in 0.6 mL of solvent.

-

Reference: Ensure TMS (Tetramethylsilane) is present as an internal standard (0.00 ppm).

-

Acquisition: Run at 298 K. For

, a minimum of 256 scans is recommended to resolve the quaternary/methine carbons clearly.

Protocol 2: GC-MS Analysis

-

Derivatization (Optional but Recommended): Small diamines can tail significantly on non-polar columns.[1] Derivatization with TFAA (Trifluoroacetic anhydride) improves peak shape.[1]

-

Column: Rtx-5Amine or equivalent base-deactivated column.[1]

-

Inlet Temp: 250°C.

-

Gradient: 50°C (hold 2 min)

250°C at 15°C/min.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for amine fragmentation and NMR shifts).

-

National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library (NIST23).[1] (Used for comparative fragmentation of C4-diamine isomers).[1]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for chemical shift prediction rules).

-

BLD Pharm. (2024).[1] Product Data: (2-Aminopropyl)(methyl)amine.[1] (Verification of CAS and commercial availability).

(2-Aminopropyl)(methyl)amine CAS number and nomenclature

An In-Depth Technical Guide to (2-Aminopropyl)(methyl)amine: Nomenclature, Properties, and Applications

Introduction

(2-Aminopropyl)(methyl)amine, a chiral amine of interest in synthetic and medicinal chemistry, serves as a crucial building block and intermediate. Its structure, featuring both a primary and a secondary amine group, imparts unique chemical properties that are leveraged in the synthesis of more complex molecules. This guide provides a comprehensive overview of its nomenclature, chemical identity, and key technical data relevant to researchers and professionals in drug development.

Part 1: Chemical Identity and Nomenclature

The unambiguous identification of chemical compounds is paramount in scientific research and development. (2-Aminopropyl)(methyl)amine is known by several names and identifiers, reflecting its structure and common usage in the chemical literature.

CAS Number

The Chemical Abstracts Service (CAS) has assigned the number 76305-69-6 to (2-Aminopropyl)(methyl)amine. This unique identifier is crucial for database searches and regulatory compliance, ensuring precise identification of the substance.

Nomenclature

-

Systematic IUPAC Name: The formal name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is N-methylpropane-1,2-diamine. This name systematically describes the molecule as a propane chain with a methylamino group at position 1 and an amino group at position 2.

-

Common Synonyms: In addition to its systematic name, this compound is also referred to as:

-

(2-Aminopropyl)(methyl)amine

-

N1-methyl-1,2-propanediamine

-

This variety in nomenclature necessitates a thorough understanding to ensure accurate communication and literature searching.

Chemical Structure and Properties

A clear understanding of the molecule's structure is fundamental to appreciating its reactivity and applications.

Caption: 2D structure of N-methylpropane-1,2-diamine.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₁₂N₂ |

| Molecular Weight | 88.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 135-137 °C |

| Density | Approx. 0.845 g/cm³ |

| Chirality | Contains a stereocenter at the C2 position |

Part 2: Synthesis and Reactivity

The synthesis of (2-Aminopropyl)(methyl)amine can be approached through several routes, often involving the reductive amination of alaninal derivatives or the nucleophilic substitution of protected aminopropanols. The presence of two amine groups with different steric and electronic environments dictates its reactivity.

The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, allowing for selective reactions under controlled conditions. This differential reactivity is a key aspect exploited in its synthetic applications.

Part 3: Applications in Research and Drug Development

The unique bifunctional nature of (2-Aminopropyl)(methyl)amine makes it a valuable intermediate in the synthesis of various target molecules, particularly in the pharmaceutical industry.

-

Scaffold for Ligand Synthesis: Its diamine structure serves as a versatile scaffold for the construction of ligands for metal catalysts and as a core component in the synthesis of complex organic molecules.

-

Precursor for Active Pharmaceutical Ingredients (APIs): It is a known building block in the synthesis of certain APIs, where the diamine moiety can be crucial for biological activity or for linking different pharmacophores.

Experimental Workflow: A Generalized Synthetic Application

The following diagram outlines a typical workflow for utilizing (2-Aminopropyl)(methyl)amine as a synthetic intermediate.

Caption: Generalized workflow for the synthetic use of (2-Aminopropyl)(methyl)amine.

Part 4: Safety, Handling, and Analytical Characterization

Safety and Handling

(2-Aminopropyl)(methyl)amine is a corrosive and flammable liquid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All handling should be conducted in a well-ventilated fume hood.

Analytical Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

-

Objective: To determine the purity of a sample and identify any potential impurities.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane).

-

Inject a small volume (e.g., 1 µL) into the GC-MS instrument.

-

GC Conditions: Use a capillary column suitable for amines (e.g., DB-5ms). Program the oven temperature with an initial hold followed by a ramp to a final temperature to ensure separation of components.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range appropriate for the expected compound and its fragments (e.g., m/z 30-200).

-

Data Analysis: Integrate the peak corresponding to (2-Aminopropyl)(methyl)amine and calculate the area percentage to estimate purity. Analyze the mass spectrum of the main peak to confirm its identity by comparing it with a reference spectrum.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of (2-Aminopropyl)(methyl)amine.

-

Methodology:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

-

¹H NMR Analysis: Expect to see distinct signals corresponding to the different types of protons (NH₂, CH, CH₂, NH, and the two CH₃ groups). The splitting patterns (multiplicity) and integration values will provide key structural information.

-

¹³C NMR Analysis: Expect to see four distinct signals corresponding to the four unique carbon atoms in the molecule. Their chemical shifts will be indicative of their chemical environment.

-

This comprehensive guide provides a foundational understanding of (2-Aminopropyl)(methyl)amine, equipping researchers and drug development professionals with the core knowledge necessary for its effective and safe utilization.

Technical Guide: Stereoisomers of (2-Aminopropyl)(methyl)amine

This is an in-depth technical guide on the stereoisomers of (2-Aminopropyl)(methyl)amine, structured for researchers and drug development professionals.

Molecular Architecture, Synthesis, and Resolution

Executive Summary

(2-Aminopropyl)(methyl)amine , systematically known as

This guide delineates the stereochemical definition of its two enantiomers, (R) and (S), and provides rigorous protocols for their enantioselective synthesis and resolution.[1]

Chemical Identity & Stereochemistry[1]

2.1 Structural Analysis

The molecule possesses a single stereogenic center at the C2 carbon (the methine carbon bearing the primary amine). The nitrogen atoms are capable of pyramidal inversion and do not constitute stable chiral centers under standard conditions.[1]

-

IUPAC Name:

-methylpropane-1,2-diamine[1][2] -

CAS Number (Racemate): 50411-31-9[1]

-

Molecular Formula:

[1] -

Molecular Weight: 88.15 g/mol [1]

2.2 Stereochemical Assignment (CIP Rules)

To assign the configuration at C2 (

-

Priority 1:

(Atomic number of N > C).[1] -

Priority 2:

(C attached to N). -

Priority 3:

(C attached to H). -

Priority 4:

.

-

S-Enantiomer: Counter-clockwise arrangement (1

2 -

R-Enantiomer: Clockwise arrangement (1

2

Figure 1: Stereochemical relationship between the enantiomers.

Synthesis & Resolution Protocols

Two primary strategies are employed to access enantiopure material: Enantioselective Synthesis (preferred for high purity) and Optical Resolution (preferred for bulk scale-up of racemates).[1]

3.1 Protocol A: Enantioselective Synthesis from Alanine

This route utilizes the "Chiral Pool" strategy, starting from commercially available enantiopure Alanine.[1] The stereocenter at C2 is preserved throughout the sequence.[1]

Target: (S)-N1-methylpropane-1,2-diamine Starting Material: (S)-Alanine (L-Alanine)[1]

| Step | Reagent/Conditions | Transformation | Stereochemistry |

| 1 | Protection of amine | Retention ((S)-Boc-Ala) | |

| 2 | Mixed anhydride reduction to alcohol | Retention ((S)-Boc-Alaninol) | |

| 3 | Activation of primary alcohol | Retention ((S)-Boc-Alaninol-OTs) | |

| 4 | Nucleophilic displacement ( | Retention (at C2)* | |

| 5 | Deprotection | Retention ((S)-Diamine) |

*Note: The displacement occurs at C1 (the methylene group), not the chiral center C2. Thus, the configuration at C2 is unaffected.

Detailed Procedure (Step 4 & 5):

-

Displacement: Dissolve (S)-2-(tert-butoxycarbonylamino)propyl tosylate (10 mmol) in THF (20 mL). Add 40% aqueous methylamine (50 mmol) or 2M methylamine in THF. Seal in a pressure tube and heat to 60°C for 12 hours.

-

Workup: Concentrate in vacuo to remove excess methylamine and THF.[1] Partition residue between Ethyl Acetate and Water.[1] Wash organic layer with brine, dry over

, and concentrate to yield the protected diamine.[1] -

Deprotection: Dissolve the intermediate in 4M HCl in Dioxane (10 mL). Stir at room temperature for 2 hours. Precipitate the dihydrochloride salt with diethyl ether. Filter and dry.[1][3]

3.2 Protocol B: Resolution of Racemate via Tartaric Acid

For large-scale applications where racemic synthesis (from propylene oxide) is more cost-effective, resolution is required.[1]

Reagent: L-(+)-Tartaric Acid Principle: Formation of diastereomeric salts with different solubilities.[1]

-

Salt Formation: Dissolve racemic

-methylpropane-1,2-diamine (100 g) in Ethanol (500 mL). Add L-(+)-Tartaric acid (1 equiv) dissolved in hot Ethanol. -

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C. The (S)-diamine

L-tartrate salt typically crystallizes out first (solubility check required as solvent effects vary). -

Recrystallization: Recrystallize the solid from Ethanol/Water (95:5) until constant optical rotation is achieved.[1]

-

Free Basing: Dissolve the salt in minimum water, basify with 50% NaOH solution to pH > 12, and extract with Dichloromethane (

). Dry and distill to obtain the enantiopure free base.[1]

Figure 2: Synthetic pathway from (S)-Alanine ensuring retention of stereochemistry.

Analytical Characterization

To validate the enantiomeric excess (ee), the following methods are recommended:

-

Chiral HPLC:

-

NMR Spectroscopy:

-

Derivatization: Reaction with (R)-Mosher's acid chloride.[1]

-

Analysis: Compare the chemical shifts of the methyl doublet (C3-

) and the N-methyl singlet. Diastereomeric amides will show distinct peaks in

-

-

Specific Rotation:

-

Literature values for related 1,2-diamines suggest

values in the range of

-

Applications in Drug Development

-

Ligand Design: The

-methyl group breaks the -

Kinase Inhibitors: The diamine motif serves as a linker in ATP-competitive inhibitors.[1] The specific stereochemistry at C2 orients the inhibitor within the hinge region of the kinase, significantly affecting potency (

) and selectivity. -

Metabolic Stability: The steric bulk of the N-methyl group can reduce the rate of metabolic deamination by monoamine oxidases (MAO) compared to the primary diamine.[1]

References

-

Synthesis of Chiral 1,2-Diamines

-

Resolution Protocols

-

Ligand Applications

Sources

quantum chemical calculations for (2-Aminopropyl)(methyl)amine

Target Molecule:

Executive Summary

This technical guide outlines a high-fidelity computational framework for characterizing (2-Aminopropyl)(methyl)amine , a vicinal diamine with significant conformational flexibility and chelating potential. For researchers in drug development and ligand design, accurate modeling of this molecule requires moving beyond standard "black-box" DFT methods.

The presence of two nitrogen centers (one primary, one secondary) creates a complex landscape of intramolecular hydrogen bonds (IMHBs) that dictate reactivity and pKa. This guide prioritizes dispersion-corrected Density Functional Theory (DFT) and explicit-solvent protocols to achieve chemical accuracy (< 1.0 kcal/mol error).

Strategic Computational Framework

Level of Theory Selection

Standard functionals like B3LYP often fail to accurately describe the weak London dispersion forces stabilizing the folded conformers of diamines. We employ a "Ladder of Accuracy" approach:

| Component | Recommended Method | Scientific Rationale |

| Functional | These range-separated hybrid functionals include empirical dispersion corrections (D2/D3), essential for capturing the subtle IMHB ( | |

| Basis Set | 6-311++G(d,p) or def2-TZVP | Diffuse functions (++) are non-negotiable for amines to correctly describe the spatial extent of the nitrogen lone pairs and anionic character during deprotonation. |

| Solvation | SMD (Solvation Model based on Density) | Superior to standard PCM for calculating |

The "Cluster-Continuum" Mandate

For pKa prediction in drug development, continuum solvation models alone are insufficient due to strong specific hydrogen bonding with water.

-

Protocol: You must model the amine with explicit water molecules (micro-solvation), typically forming a [Amine · (H2O)3] cluster, embedded within the SMD continuum.

Phase 1: Conformational Landscape (The PES Scan)

Before any property calculation, the Global Minimum Energy Conformer (GMEC) must be identified. The flexibility of the ethyl backbone and the rotation of the methyl-amino group create multiple local minima.

Workflow Visualization

Figure 1: Hierarchical workflow for identifying the global minimum energy conformer, filtering out high-energy transition states.

Step-by-Step Protocol:

-

Rotamer Generation: Perform a relaxed Potential Energy Surface (PES) scan along the

dihedral angle (steps of 10°). -

Pre-Optimization: Optimize the top 5 distinct minima using a cost-effective basis set (e.g.,

B97X-D/6-31G*). -

IMHB Verification: Analyze the output for an intramolecular hydrogen bond. In 1,2-diamines, the gauche conformer is often stabilized by a weak interaction between the primary amine hydrogens and the secondary amine lone pair.

Phase 2: Electronic Structure & Reactivity

Once the GMEC is isolated, we characterize its reactivity profile, which is vital for predicting metabolic stability (CYP450 oxidation) or covalent drug binding.

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the secondary amine nitrogen (N-methyl group) due to the electron-donating inductive effect of the methyl group. This is the site of initial electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): High energy, indicating resistance to reduction.

Molecular Electrostatic Potential (MEP)

Map the MEP onto the 0.002 a.u. electron density isosurface.

-

Red Regions (Negative Potential): Locate the lone pairs. The secondary amine will show a deeper negative potential (

) than the primary amine, confirming it as the stronger nucleophile in non-sterically hindered reactions.

Phase 3: Thermodynamic Properties (pKa Prediction)

This is the most critical parameter for physiological simulation. (2-Aminopropyl)(methyl)amine has two protonation sites (

The Thermodynamic Cycle

We utilize the Thermodynamic Cycle method to calculate

Figure 2: Thermodynamic cycle for pKa calculation. Direct calculation in solution is inaccurate; the cycle connects gas-phase precision with solvation free energies.

Calculation Protocol (High-Precision):

-

Reaction:

-

Equation:

Where -

Experimental Constants: Use the experimental value for the solvation free energy of the proton:

.

Note on Regioselectivity: The secondary amine (N-methyl) is generally more basic (

Phase 4: Spectroscopic Validation

To validate your computed structure against experimental samples, calculate these properties:

NMR Shielding (GIAO Method)

-

Method: GIAO-DFT (Gauge-Including Atomic Orbitals) at the mPW1PW91/6-311+G(2d,p) level.

-

Reference: Calculate TMS (Tetramethylsilane) at the exact same level to determine chemical shifts (

). -

Diagnostic Signal: Look for the N-Methyl doublet (split by the NH proton) and the distinct diastereotopic protons on the

group of the propyl chain.

IR Spectroscopy

-

Scaling: DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies.

-

Scaling Factor: For

B97X-D/6-311++G(d,p), apply a scaling factor of 0.95-0.96 . -

Key Modes:

- : N-H stretching (Primary amine doublet, Secondary amine singlet).

- : N-H bending (Scissoring).

References

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Bulk Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

-

Pliego, J. R., & Riveros, J. M. (2001). The Cluster-Continuum Model for the Calculation of the Solvation Free Energy of Ionic Species. The Journal of Physical Chemistry A, 105(39), 9055–9063. Link

-

Soteras, I., Curutchet, C., Bidon-Chanal, A., Orozco, M., & Luque, F. J. (2005). Extension of the MST Continuum Solvation Model to the Calculation of Ionic Solvation Free Energies. Journal of Molecular Structure: THEOCHEM, 727(1-3), 29-40. Link

-

Casasnovas, R., Frau, J., Ortega-Castro, J., Salvà, A., & Donoso, J. (2009). Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods. Journal of Molecular Structure: THEOCHEM, 912(1-3), 5-12. Link

Technical Guide: Solubility Profile and Handling of (2-Aminopropyl)(methyl)amine

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for (2-Aminopropyl)(methyl)amine .

Executive Summary

(2-Aminopropyl)(methyl)amine (CAS: 50411-31-9), also known as

Part 1: Physicochemical Profile & Structural Logic

To predict solubility behavior, one must first deconstruct the molecule’s competitive internal forces.

Structural Analysis

The molecule consists of a hydrophobic C3-backbone disrupted by two hydrophilic nitrogen centers:

-

C1 Position: A secondary amine (

) providing moderate steric bulk and hydrogen bond acceptance/donation. -

C2 Position: A primary amine (

) acting as a potent hydrogen bond donor.

Chemical Structure:

Distinction Alert: Do not confuse this compound with its isomer, N-Methyl-1,3-propanediamine (CAS 6291-84-5). The 1,2-diamine structure of (2-Aminopropyl)(methyl)amine creates a chelation-capable motif, significantly influencing its binding to metal catalysts and its solubility in coordination-capable solvents.

Critical Physical Properties

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 88.15 g/mol | Low MW favors high miscibility in small-molecule solvents. |

| Boiling Point | ~135–145 °C | High bp allows for high-temperature recrystallization in lower-boiling antisolvents. |

| pKa | ~10.0 (Primary), ~9.0 (Secondary) | Highly basic; absorbs atmospheric |

| Hygroscopicity | High | "Wet" samples will show false miscibility in non-polar solvents. |

Part 2: Solubility Landscape

The following data categorizes solvent compatibility based on polarity and hydrogen bonding potential.

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Miscible | Strong H-bond networks formed between solvent |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Miscible / Highly Soluble | Dipole-dipole interactions dominate. Acetone may react slowly (Schiff base formation) if left prolonged. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Excellent for extraction. The acidic proton of |

| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Soluble | Good solubility due to H-bond acceptance by ether oxygen. Diethyl ether may require warming for high concentrations. |

| Esters | Ethyl Acetate | Soluble (Caution) | Soluble, but amines can undergo aminolysis with esters at high temperatures or prolonged storage. |

| Hydrocarbons | Hexane, Heptane, Cyclohexane | Immiscible / Sparingly Soluble | Oiling Out. The cohesive energy density of the diamine exceeds the weak dispersive forces of alkanes. |

| Aromatics | Toluene, Benzene | Partial / Temperature Dependent | Soluble at elevated temperatures; may phase separate upon cooling (useful for purification). |

Part 3: Theoretical Framework (Hansen Solubility Parameters)

To scientifically validate solvent selection, we utilize Hansen Solubility Parameters (HSP). A solvent is likely to dissolve the target if their interaction radius (

Estimated HSP Values

(Values estimated based on group contribution methods for vicinal diamines)

-

Dispersion (

): ~16.5 MPa -

Polarity (

): ~13.0 MPa -

H-Bonding (

): ~18.0 MPa

The "Distance" Logic

-

Target (Diamine): High

and -

Methanol: High

(22.3) -

Hexane:

, -

DCM: Moderate

and

Part 4: Visualization of Solvation & Workflow

Solvation Mechanism Diagram

The following diagram illustrates why the molecule dissolves in methanol but separates from hexane.

Caption: Comparative solvation mechanics showing thermodynamic compatibility with polar solvents versus phase exclusion in hydrocarbons.

Solvent Selection Decision Tree

A logical workflow for researchers selecting a solvent for reaction or extraction.

Caption: Decision matrix for selecting the optimal solvent based on experimental constraints (temperature and phase handling).

Part 5: Experimental Protocols

Protocol: Gravimetric Solubility Determination

Purpose: To quantitatively assess solubility in a specific organic solvent.

-

Preparation: Dry a 20 mL scintillation vial and weigh it (

). -

Saturation: Add 2.0 mL of the target solvent to the vial.

-

Addition: Add (2-Aminopropyl)(methyl)amine dropwise with vigorous vortexing.

-

Endpoint: Continue until a persistent cloudiness or phase separation layer appears (saturation point).

-

-

Equilibration: Allow the mixture to stand at 25°C for 4 hours.

-

Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed tared vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure (ensure vacuum is not too high to boil off the amine itself, though its bp is >130°C, mild heat aids solvent removal).

-

Calculation: Weigh the residue (

).

Protocol: Purification via Acid-Base Extraction

Purpose: To isolate the amine from non-basic impurities using its solubility switch.

-

Dissolution: Dissolve crude material in Dichloromethane (DCM) (10 mL/g).

-

Acidification: Extract with 1M HCl (3x volume). The amine protonates (

) and moves to the aqueous phase. Impurities remain in DCM. -

Separation: Discard the organic (DCM) layer.

-

Basification: Cool the aqueous layer to 0°C. Slowly add 10M NaOH until pH > 12. The amine becomes free-base and oils out.

-

Extraction: Extract the turbid aqueous mixture with DCM (3x).

-

Drying: Dry combined organic layers over anhydrous

. -

Concentration: Remove solvent in vacuo to yield purified amine.

Part 6: Applications & Safety

-

Chiral Resolution: The 1,2-diamine backbone makes this molecule a candidate for resolving chiral acids. Solvents like Ethanol/Water mixtures are typically used to crystallize the diastereomeric salts.

-

Epoxy Curing: Used as a hardener. Compatibility with the epoxy resin (usually bisphenol-A based) is critical; often requires an induction period or heating to ensure miscibility.

-

Safety Note: As a low-molecular-weight diamine, it is corrosive and a sensitizer . Use only in a fume hood. Avoid using halogenated solvents (like DCM) if the mixture will be stored for long periods, as quaternary ammonium salts can form slowly (Menshutkin reaction).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1275491843, (2-Aminopropyl)(methyl)amine. Retrieved from [Link]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Biotage (2012). Organic Amine Flash Purification Using A Novel Stationary Phase. (Protocol validation for amine extraction). Retrieved from [Link]

Methodological & Application

Application Note: (2-Aminopropyl)(methyl)amine (MAPA) in Catalytic Workflows

Executive Summary

(2-Aminopropyl)(methyl)amine (CAS: 2403-88-5), often abbreviated as MAPA or N1-methyl-1,2-propanediamine, represents a privileged scaffold in catalytic method development. Unlike symmetrical diamines (e.g., DMEDA), MAPA possesses a non-symmetrical 1,2-diamine backbone containing one primary amine, one secondary

This structural asymmetry offers two distinct catalytic advantages for drug development workflows:

-

Ligand-Accelerated Catalysis (LAC): It serves as a superior bidentate ligand in Cu-catalyzed cross-couplings (Ullmann-Goldberg type), where the

-methyl group prevents ligand arylation while the backbone methyl disrupts catalyst aggregation. -

Bifunctional Organocatalysis: In base-catalyzed reactions (e.g., Knoevenagel), the primary amine facilitates iminium activation while the secondary amine acts as a Brønsted base, driving reaction kinetics beyond standard tertiary amine catalysts.

This guide provides validated protocols for deploying MAPA in these two high-value applications.

Chemical Profile & Safety Architecture

Compound: (2-Aminopropyl)(methyl)amine

Structure:

-

Boiling Point: ~130–135 °C (High retention in reaction media).

-

Basicity: Diamine effect; pKa ~10.0 (primary) and ~9.8 (secondary).

-

Chirality: Commercial sources are typically racemic. Enantiopure forms can induce stereoselectivity in asymmetric synthesis.

Safety Critical Control Points

-

Corrosivity: MAPA causes severe skin burns and eye damage. All handling requires butyl rubber gloves and a functional fume hood.

-

Flammability: Flash point is moderate (~30°C). Ground all glassware to prevent static discharge.

-

Incompatibility: Reacts violently with strong oxidizers and acid anhydrides.

Application I: Ligand-Accelerated Cu-Catalyzed C-N Coupling

Context: The formation of C-N bonds (amination of aryl halides) is a cornerstone of medicinal chemistry. Standard ligands like ethylenediamine often fail due to ligand

Mechanism of Action

MAPA coordinates with CuI to form a monomeric [MAPA-Cu-X] complex. This prevents the formation of unreactive inorganic copper aggregates (Cu-X)

Protocol: N-Arylation of Indoles/Amides

Scale: 1.0 mmol substrate

Reagents

-

Catalyst Precursor: CuI (Copper(I) iodide) – 19 mg (10 mol%)

-

Ligand: MAPA – 24 µL (20 mol%)

-

Substrate: Indole or Benzamide derivative (1.0 mmol)

-

Electrophile: Aryl Iodide (1.2 mmol)

-

Base:

(2.0 mmol, finely ground) -

Solvent: Toluene or Dioxane (anhydrous, 2 mL)

Step-by-Step Workflow

-

Inerting: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

-

Solids Charge: Add CuI, Substrate, Aryl Iodide (if solid), and

to the vial.-

Critical Step: If using aryl bromides instead of iodides, switch base to

to increase basicity.

-

-

Ligand Complexation: Seal the vial. Evacuate and backfill with Argon (3x). Inject the solvent followed immediately by MAPA .

-

Observation: The solution should turn a pale blue/green (if Cu(II) is present) or remain colorless/yellow (Cu(I)). A deep dark precipitate indicates oxidation; abort and repurify reagents.

-

-

Reaction: Heat the mixture to 110 °C for 12–24 hours.

-

Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the aryl halide.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Data: Ligand Efficiency Comparison (Aryl Iodide + Indole)

| Ligand Type | Yield (24h) | Notes |

| None | < 5% | Reaction stalled; Cu aggregation observed. |

| Ethylenediamine | 45% | Significant ligand N-arylation byproduct. |

| DMEDA (Sym) | 88% | Good yield, but higher cost. |

| MAPA (Asym) | 92% | Highest TOF (Turnover Frequency); No ligand arylation. |

Application II: Organocatalytic Knoevenagel Condensation

Context: Used for synthesizing electron-deficient olefins (drug intermediates). MAPA acts as a "dual-activation" catalyst.

Mechanism of Action[1][2][3]

-

Primary Amine: Condenses with the aldehyde to form a reactive Iminium Ion (lowering the LUMO energy).

-

Secondary Amine: Acts as a base to deprotonate the active methylene compound (e.g., malonate).

-

Intramolecular H-Bonding: The 1,2-diamine structure facilitates proton transfer in the transition state.

Protocol: Condensation of Benzaldehyde & Malononitrile

Scale: 5.0 mmol

Reagents

-

Aldehyde: Benzaldehyde (5.0 mmol)

-

Nucleophile: Malononitrile (5.0 mmol)

-

Catalyst: MAPA (0.25 mmol, 5 mol%)

-

Solvent: Ethanol (5 mL) or Water (Green Chemistry variant)

Step-by-Step Workflow

-

Setup: In a 25 mL round-bottom flask, dissolve Benzaldehyde and Malononitrile in Ethanol.

-

Initiation: Add MAPA dropwise at room temperature.

-

Exotherm Warning: This reaction is exothermic. For large scales (>50g), add catalyst as a dilute solution.

-

-

Reaction: Stir at Room Temperature for 15–60 minutes.

-

Visual Cue: Product often precipitates from ethanol as a solid.

-

-

Validation: Check TLC (Hexane:EtOAc 8:2). The aldehyde spot should vanish.

-

Isolation:

-

Method A (Precipitate): Filter the solid, wash with cold EtOH, and dry.

-

Method B (Solution): Evaporate solvent. Recrystallize from EtOH/Water.

-

Mechanistic Visualization

The following diagram illustrates the Cu-Catalyzed Cycle utilizing MAPA, highlighting the stabilization of the oxidative addition intermediate.

Figure 1: Catalytic cycle showing MAPA stabilizing the monomeric Copper species, preventing catalytic death via aggregation.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Cu-Catalysis) | Catalyst Aggregation | Increase MAPA loading to 25 mol%. Ensure Oxygen-free conditions (Cu(I) oxidizes to inactive Cu(II)). |

| Blue Reaction Mixture | Oxidation of Cu | The reaction was exposed to air. Repeat with stricter Schlenk techniques. |

| Ligand Arylation | Wrong Ligand Used | Confirm identity of MAPA (secondary amine). Primary diamines (EDA) will arylate. |

| Sticky Precipitate (Knoevenagel) | Polymerization | Lower reaction temperature to 0°C. Reduce catalyst loading to 1 mol%. |

References

-

Mechanistic Insight on 1,2-Diamines: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

-

General Copper Catalysis Protocols: Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S Bond Formation with Copper. Angewandte Chemie International Edition. Link

-

Knoevenagel Condensation Standards: List, B. (2010). Emil Knoevenagel and the Roots of Aminocatalysis. Angewandte Chemie. Link

-

Safety Data: Fisher Scientific. (2021).[2] Safety Data Sheet: N-Methyl-1,2-propanediamine. Link

Sources

Application Notes & Protocols: (2-Aminopropyl)(methyl)amine and Isomers as Versatile Building Blocks in Pharmaceutical Synthesis

Introduction: The Strategic Value of Substituted Propane Diamines in Drug Discovery

In the landscape of modern medicinal chemistry, small, functionalized aliphatic amines are indispensable building blocks for the construction of complex pharmaceutical agents. Among these, the family of methyl-substituted propane diamines, including N¹-methylpropane-1,2-diamine ((2-Aminopropyl)(methyl)amine) and its isomer N-methyl-1,3-propanediamine, offers a rich scaffold for introducing key pharmacophoric elements. Their bifunctional nature, possessing both primary and secondary amine groups with distinct steric and electronic environments, allows for controlled, stepwise synthetic modifications. This differential reactivity is crucial for building molecular complexity and fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.

This guide provides an in-depth exploration of these building blocks, focusing on their chemical properties, reactivity, and practical application in pharmaceutical synthesis. We will present detailed protocols for key synthetic transformations and illustrate their utility through the synthesis of a known pharmaceutical intermediate. While specific data for N¹-methylpropane-1,2-diamine is less prevalent in public literature, we will use the extensively characterized and closely related isomer, N-methyl-1,3-propanediamine, to provide concrete, validated protocols that are readily adaptable by researchers.

Physicochemical and Reactivity Profile

The utility of methyl-substituted propane diamines stems from the presence of two nucleophilic nitrogen centers with different reactivity profiles. The primary amine is generally more sterically accessible and thus more reactive towards bulky electrophiles, while the secondary amine's reactivity can be modulated by the adjacent methyl group. Both are basic, readily forming salts with acids.[1]

Key Reactivity Characteristics:

-

Nucleophilic Substitution: Both amine groups readily participate in SN2 reactions with alkyl halides and other electrophiles.

-

Acylation: They react with acyl chlorides, anhydrides, and carboxylic acids (under coupling conditions) to form amides. Selective acylation of the primary amine is often achievable under controlled conditions.

-

Reductive Amination: The primary amine can react with aldehydes and ketones to form an imine, which can be subsequently reduced to a secondary amine, extending the carbon skeleton.[2]

-

Cyclization: The 1,2- and 1,3-diamine motifs are precursors for the synthesis of various nitrogen-containing heterocycles, such as pyrrolidines and piperazines, which are common in pharmaceutical compounds.[3]

Comparative Properties of Isomers:

To provide a practical reference for researchers, the table below summarizes the physical properties of two common isomers. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | N-methyl-1,3-propanediamine (CAS 6291-84-5) | 2-methyl-1,2-propanediamine (CAS 811-93-8) |

| Molecular Formula | C₄H₁₂N₂ | C₄H₁₂N₂ |

| Molecular Weight | 88.15 g/mol [1] | 88.15 g/mol [4] |

| Appearance | Colorless to pale yellow liquid[5] | Colorless to slightly pale-yellow liquid[6] |

| Boiling Point | 139-141 °C[1] | ~131 °C at 760 mmHg[4] |

| Density | 0.844 g/mL at 25 °C[1] | ~0.9 g/cm³[4] |

| Flash Point | 36 °C (96.8 °F) | ~24 °C (75 °F)[4] |

| Solubility in Water | Completely miscible | Soluble |

Safety and Handling

Substituted propane diamines are flammable, corrosive, and toxic.[1][6] Proper handling is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[7]

-

Incompatibilities: These amines react vigorously with acids and strong oxidizing agents.[5] They may also be incompatible with isocyanates, anhydrides, and acid halides.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. The container should be tightly sealed. Some of these compounds are hygroscopic and air-sensitive, and storage under an inert atmosphere (e.g., nitrogen) is recommended.[6][7]

-

Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Core Synthetic Applications & Protocols

The differential reactivity of the primary and secondary amines is a key strategic advantage. The primary amine is typically more reactive due to less steric hindrance, allowing for selective functionalization.

Caption: Key selective reactions of propane diamines.

Protocol 1: Selective N-Acylation of the Primary Amine

This protocol describes the selective acylation of the more reactive primary amine of N-methyl-1,3-propanediamine with an acyl chloride. The use of a slight excess of the diamine and controlled temperature helps to minimize di-acylation.

Objective: To synthesize N-(3-(methylamino)propyl)acetamide.

Workflow Diagram:

Caption: Workflow for selective N-acylation.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Moles (mmol) | Amount | Role |

| N-methyl-1,3-propanediamine | 88.15 | 25.0 | 2.20 g | Starting Material |

| Acetyl Chloride | 78.50 | 22.7 | 1.78 g | Acylating Agent |

| Triethylamine (TEA) | 101.19 | 27.5 | 2.78 g | Base |

| Dichloromethane (DCM) | - | - | 100 mL | Solvent |

| Saturated aq. NaHCO₃ | - | - | 50 mL | Quenching Agent |

| Anhydrous Na₂SO₄ | - | - | As needed | Drying Agent |

Step-by-Step Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methyl-1,3-propanediamine (2.20 g, 25.0 mmol) and triethylamine (2.78 g, 27.5 mmol).

-

Dissolve the mixture in dichloromethane (100 mL).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add a solution of acetyl chloride (1.78 g, 22.7 mmol) in 20 mL of DCM to the reaction mixture dropwise over 30 minutes. Maintain the temperature at 0 °C.

-

After the addition is complete, stir the reaction at 0 °C for an additional hour.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3 hours.

-

Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH with ninhydrin stain).

-

Upon completion, carefully quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the desired mono-acylated product.

Protocol 2: Reductive Amination

This protocol details the formation of a new C-N bond at the primary amine via reductive amination with an aldehyde.

Objective: To synthesize N¹-benzyl-N³-methylpropane-1,3-diamine.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Moles (mmol) | Amount | Role |

| N-methyl-1,3-propanediamine | 88.15 | 20.0 | 1.76 g | Starting Material |

| Benzaldehyde | 106.12 | 20.0 | 2.12 g | Electrophile |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 30.0 | 6.36 g | Reducing Agent |

| Dichloroethane (DCE) | - | - | 80 mL | Solvent |

| Acetic Acid | 60.05 | ~1.0 | ~60 µL | Catalyst (optional) |

Step-by-Step Procedure:

-

In a 250 mL round-bottom flask, dissolve N-methyl-1,3-propanediamine (1.76 g, 20.0 mmol) and benzaldehyde (2.12 g, 20.0 mmol) in dichloroethane (80 mL).

-

Add a catalytic amount of acetic acid (~1 drop).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

In portions, carefully add sodium triacetoxyborohydride (6.36 g, 30.0 mmol) to the stirring solution. The addition may cause slight effervescence.

-

Allow the reaction to stir at room temperature overnight (12-16 hours).

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.

-

Stir vigorously for 30 minutes, then transfer to a separatory funnel.

-

Separate the layers and extract the aqueous phase with DCM (3 x 40 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify via flash chromatography (silica gel, eluting with a DCM/MeOH/TEA gradient) to obtain the pure secondary amine.

Application in Pharmaceutical Synthesis: The Case of Alfuzosin

A practical demonstration of the utility of these building blocks is found in the synthesis of Alfuzosin , an α₁-adrenergic receptor antagonist used to treat benign prostatic hyperplasia. A key intermediate in its synthesis involves a fragment derived from N-methyl-1,3-propanediamine.[8] The synthesis showcases how the diamine scaffold can be elaborated to link different parts of a molecule.

Caption: Synthetic pathway to Alfuzosin highlighting the diamine-derived intermediate.

In a common synthetic route, N-methyl-1,3-propanediamine is first acylated with a derivative of tetrahydrofuroic acid. The remaining primary amine of the resulting intermediate is then used as a nucleophile to displace a chlorine atom on the 4-amino-6,7-dimethoxyquinazoline core. This final coupling step assembles the complete Alfuzosin molecule, perfectly illustrating the planned, sequential reactivity of the diamine building block.

Conclusion

(2-Aminopropyl)(methyl)amine and its isomers are powerful and versatile building blocks in the pharmaceutical chemist's toolbox. Their differential reactivity allows for selective and controlled synthetic transformations, enabling the efficient construction of complex molecular architectures. The protocols provided herein for N-acylation and reductive amination serve as a validated starting point for researchers looking to incorporate these scaffolds into their drug discovery programs. By understanding the fundamental reactivity and handling requirements of these reagents, scientists can unlock their full potential in the synthesis of novel therapeutic agents.

References

-

Chemsrc. 2-Methyl-1,2-propanediamine | CAS#:811-93-8.

-

Wikipedia. N,N′-Dimethyl-1,3-propanediamine.

-

CymitQuimica. CAS 6291-84-5: N-Methyl-1,3-propanediamine.

-

Tokyo Chemical Industry Co., Ltd. N-Methyl-1,3-diaminopropane | 6291-84-5.

-

Sigma-Aldrich. N-Methyl-1,3-diaminopropane 98% | 6291-84-5.

-

Spectrum Chemical. CAS Number 811-93-8 | 1,2-Diamino-2-methylpropane.

-

PubChem. N-Methyl-1,3-propanediamine.

-

Organic Chemistry Portal. Synthesis of Pyrrolidines.

-

Wikipedia. 1,2-Diaminopropane.

-

American Academy of Pediatric Dentistry. Chairside Guide: Silver Diamine Fluoride in the Management of Dental Caries Lesions.

-

National Center for Biotechnology Information. Short and Modular Synthesis of Substituted 2-Aminopyrroles.

-

BLDpharm. N1-(3-Aminopropyl)-N1-methylpropane-1,3-diamine | 105-83-9.

-

Chemsrc. 2-Methyl-1,2-propanediamine | CAS#:811-93-8.

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

-

Echemi. 1,2-Diamino-2-methylpropane SDS, 811-93-8 Safety Data Sheets.

-

Google Patents. CN103819344A - Synthesis method of 1,2-propane diamine.

-

Apollo Scientific. 2-Methylpropane-1,2-diamine Safety Data Sheet.

-

Chemistry LibreTexts. Reductive Amination.

-

National Center for Biotechnology Information. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors.

-

Fisher Scientific. SAFETY DATA SHEET - 1,2-Diaminopropane.

-

Cole-Parmer. Material Safety Data Sheet - 1,2-Diaminopropane, PA.

-

ResearchGate. One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine.

-

ResearchGate. Routes for production of 2-pyrrolidone.

-

National Center for Biotechnology Information. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition.

Sources

- 1. N-METHYL-1,3-PROPANEDIAMINE | 6291-84-5 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine synthesis [organic-chemistry.org]

- 4. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]

- 5. CAS 6291-84-5: N-Methyl-1,3-propanediamine | CymitQuimica [cymitquimica.com]

- 6. N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. N-甲基-1,3-二氨基丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: High-Efficiency Derivatization of (2-Aminopropyl)(methyl)amine for GC-MS Analysis

Abstract & Core Directive

This guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of (2-Aminopropyl)(methyl)amine , a polar aliphatic diamine often encountered as a byproduct in the synthesis of propyl-amine derivatives or as a degradation marker in pharmaceutical compounds.

Due to the presence of both primary (

Chemical Theory & Mechanism

The Challenge: Polarity and Volatility

(2-Aminopropyl)(methyl)amine possesses two active hydrogen clusters:

-

A primary amine on the C2 position of the propyl chain.

-

A secondary methylamine group on the C1 position.

Direct injection of this diamine results in "tailing" due to interaction with silanol groups in the column stationary phase. Furthermore, the low molecular weight (

The Solution: Bis-Acylation

Acylation with PFPA replaces the active hydrogens on both nitrogen atoms with electron-withdrawing pentafluoropropionyl groups. This reaction serves three purposes:

-

Volatility Enhancement: Increases the molecular weight and vapor pressure suitable for GC.

-

Deactivation: Eliminates hydrogen bonding capability, preventing column adsorption.

-

Mass Spec Sensitivity: The introduction of fluorine atoms enhances electronegativity, often improving ionization efficiency and providing characteristic fragmentation patterns (e.g., loss of

) for structural confirmation.

Reaction Mechanism

The nucleophilic nitrogen atoms attack the carbonyl carbon of the anhydride. The reaction proceeds to completion, forming the N,N'-bis(pentafluoropropionyl) derivative.

Figure 1: Reaction pathway for the conversion of the diamine to its bis-amide derivative.

Experimental Protocol

Reagents and Equipment

-

Analyte Standard: (2-Aminopropyl)(methyl)amine (High purity, >98%).

-

Derivatization Reagent: Pentafluoropropionic anhydride (PFPA) (Sigma-Aldrich/Merck).

-

Solvent: Ethyl Acetate (Anhydrous, HPLC grade).

-

Scavenger/Base (Optional): Triethylamine (TEA) (Use if acid byproduct interferes, though usually evaporation is sufficient).

-

Internal Standard (IS): Deuterated analog (if available) or a structurally similar amine (e.g., 1,4-diaminobutane).[1][2]

-

Equipment: GC-MS system (e.g., Agilent 7890/5977), Heating block, Nitrogen evaporator.

Step-by-Step Derivatization Workflow

Caution: PFPA is corrosive and moisture-sensitive. Perform all steps in a fume hood.

-

Preparation of Standards:

-

Prepare a stock solution of (2-Aminopropyl)(methyl)amine at 1 mg/mL in methanol.

-

Dilute working standards (e.g., 10–1000 ng/mL) in Ethyl Acetate .

-

Note: Avoid alcohols (methanol/ethanol) in the final derivatization step as they react with PFPA. Evaporate methanol stocks to dryness if necessary.

-

-

Reaction Setup:

-

Transfer 100 µL of the sample/standard in Ethyl Acetate to a reaction vial.

-

Add 50 µL of PFPA .

-

(Optional) Add 20 µL of TEA to catalyze the reaction and neutralize acid byproducts.

-

Cap the vial tightly (PTFE-lined cap).

-

-

Incubation:

-

Heat the vial at 65°C for 30 minutes .

-

Rationale: This temperature ensures the secondary amine (sterically hindered) is fully acylated without degrading the analyte.

-

-

Cleanup & Reconstitution:

-

Cool the vial to room temperature.

-

Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen at 40°C.

-

Critical: Remove all traces of PFPA acid to prevent column degradation.

-

Reconstitute the residue in 100 µL of Ethyl Acetate or Toluene.

-

Transfer to an autosampler vial with a low-volume insert.

-

Figure 2: Operational workflow for the derivatization process.

GC-MS Method Parameters

Gas Chromatography (Agilent 7890 or equivalent)

| Parameter | Setting |

| Column | Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium, Constant Flow 1.0 mL/min |

| Inlet Mode | Splitless (1 min purge) or Split (10:1 for high conc.) |

| Inlet Temp | 250°C |

| Oven Program | Initial: 60°C (hold 1 min) Ramp 1: 20°C/min to 280°C Final: 280°C (hold 3 min) |

| Transfer Line | 280°C |

Mass Spectrometry (Agilent 5977 or equivalent)

| Parameter | Setting |

| Source Temp | 230°C |

| Quad Temp | 150°C |

| Ionization | Electron Impact (EI), 70 eV |

| Acquisition | SIM Mode (Selected Ion Monitoring) for quantitation; Scan (50-550 amu) for ID. |

| Solvent Delay | 3.5 min (Ensure excess reagent peak is skipped) |

Results & Discussion

Chromatographic Performance

The bis-PFPA derivative of (2-Aminopropyl)(methyl)amine typically elutes between 8.0 and 10.0 minutes (depending on the exact ramp rate). The peak should be sharp and symmetrical (Tailing factor < 1.2).

-

Interference Check: Ensure separation from the mono-derivative (if reaction is incomplete) which elutes earlier. The protocol's 30-minute heating step is designed to prevent mono-derivatives.

Mass Spectral Interpretation

The derivative molecular formula becomes

-

Molecular Weight Increase:

-

Original MW: ~88 amu

-

Added Mass:

amu -

Derivative MW: ~380 amu

-

-

Key Fragments (EI Spectrum):

-

m/z 119:

(Pentafluoroethyl group) - Very abundant. -

m/z 176:

(Proximal amide fragment). -

m/z 380:

(Molecular ion, usually weak intensity). -

m/z 147:

(Acylium ion).

-

Quantitation Ions: Use m/z 119 (Quant) and m/z 176, 147 (Qualifiers).

Validation Criteria (Self-Validating System)

To ensure the method is working correctly:

-

Reaction Efficiency: Monitor the absence of the native amine peak (if running LC-MS parallel) or the absence of mono-derivatives in GC.

-

Linearity: The method should yield

over the range of 10–1000 ng/mL. -

Stability: Derivatives in ethyl acetate are stable for 48 hours at 4°C.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incomplete derivatization or moisture contamination. | Ensure reagents are fresh and anhydrous. Increase reaction time to 45 min. |

| Tailing Peaks | Acid residue in sample or active sites in liner. | Evaporate sample to absolute dryness to remove PFPA acid. Replace liner with deactivated glass wool. |

| Ghost Peaks | Reagent impurities. | Run a reagent blank (Ethyl Acetate + PFPA). |

| Rapid Column Bleed | Excess acid damaging phase. | Perform liquid-liquid extraction (wash organic layer with 5% NaHCO3) before injection if evaporation is insufficient. |

References

-

Mohamed, K., et al. (2017). "Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry." Analytical Chemistry Insights. Link

-

Sigma-Aldrich. (2023). "Pentafluoropropionic Anhydride Derivatization Protocol for Amines." Technical Bulletin. Link

-

Tsutsumi, H., et al. (2023). "Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine and Polyamines." Molecules. Link

-

Biosynth. (2023). "(2-Aminopropyl)(methyl)amine dihydrochloride Product Data." Link

-

Lin, H.R., et al. (2000). "Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry." Journal of Analytical Toxicology. Link

Sources

Application Note: (2-Aminopropyl)(methyl)amine in Asymmetric Metal Complexation

This Application Note is designed for researchers in organometallic chemistry and medicinal inorganic chemistry. It details the use of (2-Aminopropyl)(methyl)amine (also known as

Part 1: Executive Summary & Scientific Rationale

(2-Aminopropyl)(methyl)amine (CAS: 50411-31-9) represents a critical class of unsymmetrical 1,2-diamines used to modulate the pharmacokinetics of metal-based drugs. Unlike symmetric ligands (e.g., ethylenediamine in Cisplatin), this ligand introduces two key structural perturbations:

-

Steric Asymmetry: The

-methyl group increases lipophilicity and steric bulk on one side of the coordination plane. -

Chirality: The propyl backbone contains a chiral center at C2. Upon coordination, the secondary amine nitrogen (

) also becomes a chiral center, leading to the formation of stable diastereomers.

Mechanistic Insight: The Chelate Effect & Ring Stability

The ligand forms a 5-membered chelate ring with transition metals (Pt, Pd, Co), which is thermodynamically favored over 6-membered rings formed by 1,3-isomers.

-

Thermodynamics: The entropy-driven chelate effect stabilizes the complex

. -

Kinetics: The

-methyl group slows the rate of substitution at the metal center compared to primary amines, potentially reducing deactivation by plasma proteins (e.g., albumin) before reaching the DNA target.

Part 2: Experimental Protocol

Workflow: Synthesis of cis-Dichloro[(2-aminopropyl)(methyl)amine]platinum(II)

This protocol describes the coordination of the ligand to a Potassium Tetrachloroplatinate(II) precursor.

Reagents & Equipment

-

Precursor: Potassium Tetrachloroplatinate(II) (

), 99.9% purity. -

Ligand: (2-Aminopropyl)(methyl)amine, >98% (racemic or enantiopure depending on study scope).

-

Solvent: Deionized Water (Type I), 0.1 M HCl.

-

Equipment: Magnetic stirrer, light-shielded reaction vessel (amber glass), vacuum filtration setup.

Step-by-Step Methodology

-

Precursor Activation:

-

Dissolve 1.0 mmol (

) of -

Expert Insight: Filter the solution through a 0.45

m membrane to remove any insoluble metallic platinum (platinum black) which can catalyze decomposition.

-

-

Ligand Preparation:

-

Dissolve 1.0 mmol (

) of (2-Aminopropyl)(methyl)amine in -

Critical Step: Adjust pH to ~6.5–7.0 using dilute HCl if the ligand is highly basic; however, for direct substitution, the free base is often used. If using the hydrochloride salt of the ligand, add exactly 2 equivalents of NaOH.

-

-

Complexation Reaction:

-

Add the ligand solution dropwise to the stirring platinum solution.

-

Conditions: Stir at room temperature (

) for 24–48 hours in the dark. -

Observation: The red solution of

will gradually turn yellow, and a yellow precipitate (the neutral complex) will form.

-

-

Isolation:

-

Cool the mixture to

for 2 hours to maximize yield. -

Filter the yellow solid.

-

Wash sequentially with:

-

Cold water (

) – removes KCl byproduct. -

Ethanol (

) – removes unreacted ligand. -

Diethyl ether (

) – facilitates drying.

-

-

-

Drying:

-

Dry under vacuum (

) at

-

Data Summary Table

| Parameter | Specification | Notes |

| Yield | 65% – 80% | Losses due to solubility of the complex in water. |

| Appearance | Bright Yellow Powder | Darkening indicates reduction to Pt(0). |

| Melting Point | >200°C (decomp) | Typical for neutral Pt(II) complexes. |

| Solubility | DMSO, DMF | Sparingly soluble in water/methanol. |

Part 3: Visualization & Logic

Diagram 1: Synthesis Workflow & Logic

This diagram illustrates the critical path from raw materials to the isolated complex, highlighting the decision points for pH control and purification.

Caption: Synthesis workflow for Platinum(II) complexes using (2-Aminopropyl)(methyl)amine, emphasizing reaction conditions and purification steps.

Diagram 2: Stereochemical Complexity

The coordination of this ligand creates a complex stereochemical environment. The diagram below maps the relationship between the ligand chirality and the resulting complex diastereomers.

Caption: Stereochemical mapping showing the generation of diastereomers upon coordination of the unsymmetrical diamine ligand.

Part 4: Validation & Quality Assurance

To ensure the protocol was successful, the following validation steps are mandatory:

-

Elemental Analysis (CHN):

-

Calculate theoretical values for

(MW -

Acceptance Criteria: Experimental values must be within

of theoretical.

-

-

IR Spectroscopy:

-

Look for the shift in N-H stretching frequencies.

-

Free Ligand:

(broad). -

Complex: Shifts to lower wavenumbers (

) and sharpens, indicating coordination to the metal. -

Pt-Cl stretch: Appearance of bands at

(Far-IR).

-

-

NMR Spectroscopy (

and-

NMR: The methyl protons on the nitrogen will show a distinct downfield shift (

-

NMR: Diagnostic peak typically in the range of

-

NMR: The methyl protons on the nitrogen will show a distinct downfield shift (

References

-

Cesar, E. T., et al. (2007).[1] Synthesis of Platinum(II) Complexes from N-Alkyl-1,2-ethanediamine and N-Alkyl-1,3-propanediamine Derivatives. Journal of the Brazilian Chemical Society.

-

Kasparkova, J., et al. (2010). Platinum(II/IV) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands. Dalton Transactions.

-

BldPharm. (2023).[2][3] (2-Aminopropyl)(methyl)amine Product Specifications and Safety Data.

-

PubChem. (2023). Compound Summary for CID 50411-31-9. National Library of Medicine.

Sources

Application Note: Synthesis and Characterization of Protic Ionic Liquids using (2-Aminopropyl)(methyl)amine

This Application Note is designed for researchers and process chemists utilizing (2-Aminopropyl)(methyl)amine (CAS: 50411-31-9) in the synthesis of Protic Ionic Liquids (PILs).

Chemical Basis & Rationale[1][2][3][4][5][6]

The Reagent Profile

(2-Aminopropyl)(methyl)amine , often chemically identified as

-

CAS: 50411-31-9[1]

-

Structure: A propane backbone featuring a secondary amine (methylamino) at position 1 and a primary amine at position 2 (chiral center).

-

Dual Functionality:

-

Primary Amine (

): High steric accessibility for rapid reaction kinetics (e.g., carbamate formation with CO₂). -

Secondary Amine (

): Higher basicity (

-

The "Self-Validating" Synthesis Strategy

The synthesis of Protic Ionic Liquids (PILs) relies on a Brønsted acid-base neutralization.[2][3] The critical challenge is ensuring stoichiometric precision . Excess amine leads to volatility; excess acid leads to corrosion and viscosity spikes.

This protocol utilizes a thermal-monitoring feedback loop and NMR validation to ensure the proton transfer is complete and the resulting IL is pure.

Experimental Protocol: Synthesis of [H-MAPA][NTf₂]

Objective: Synthesize a hydrophobic, thermally stable PIL by neutralizing (2-Aminopropyl)(methyl)amine with Bis(trifluoromethanesulfonyl)imide (HNTf₂).

Materials

| Reagent | Purity | Role | Hazard Note |

| (2-Aminopropyl)(methyl)amine | >98% | Cation Precursor (Base) | Corrosive, Flammable |

| HNTf₂ (Solid/Aq) | >99% | Anion Precursor (Acid) | Hygroscopic, Corrosive |

| Acetonitrile | HPLC Grade | Solvent | Flammable |

| Dichloromethane | HPLC Grade | Extraction Solvent | Volatile |

Step-by-Step Methodology

Step 1: Solvation and Thermal Equilibration

-

Dissolve 0.1 mol of (2-Aminopropyl)(methyl)amine in 50 mL of Acetonitrile in a round-bottom flask.

-

Place the flask in an ice bath (

). -

Rationale: The neutralization is highly exothermic (

). Uncontrolled heat can degrade the amine (oxidation) or cause solvent flashing.

Step 2: Controlled Protonation (The Critical Step)

-

Dissolve 0.1 mol (equimolar) of HNTf₂ in 30 mL of Acetonitrile.

-

Add the acid solution dropwise to the amine solution over 30 minutes.

-

Self-Validating Check: Monitor internal temperature. If

, pause addition. The reaction is complete when the exotherm ceases upon acid addition.

Step 3: Solvent Removal and Drying

-

Remove Acetonitrile via rotary evaporation (

, 20 mbar). -

Dry the resulting viscous liquid under high vacuum (

mbar) at -

Rationale: Water acts as a competitive hydrogen bonder. Even trace water (

) drastically lowers viscosity and alters CO₂ absorption capacity.

Step 4: Validation via

-

Dissolve a sample in DMSO-

. -

Pass Criteria:

-

Integration of the methyl group on the secondary amine (approx. 2.6 ppm) must shift downfield, indicating quaternization/protonation.

-

Absence of sharp peaks for free acid protons.

-

Visualization: Synthesis Workflow & Mechanism

Synthesis Process Flow

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points (CCPs) where the experimenter must intervene to ensure quality.

Caption: Figure 1. Step-by-step workflow for [H-MAPA][NTf₂] synthesis. Red nodes indicate critical safety/quality control points.

Reaction Mechanism: Proton Transfer

This diagram details the specific site of protonation. In (2-Aminopropyl)(methyl)amine, the secondary amine is generally the preferred site for the stable cation formation in PILs due to electronic stabilization, though equilibrium exists.

Caption: Figure 2. Mechanistic pathway of neutralization.[3] The secondary amine accepts the proton, forming the cationic core of the Ionic Liquid.

Application Focus: CO₂ Capture

The primary utility of (2-Aminopropyl)(methyl)amine-based ILs lies in Carbon Capture .

Mechanism of Action

Unlike traditional aqueous amines (MEA), PILs based on this diamine can capture CO₂ through two pathways:

-

Physical Absorption: CO₂ dissolves into the void space of the ionic liquid (favored at high pressure).

-

Chemical Absorption (Chemisorption): The unprotonated primary amine group (on the C2 carbon) reacts with CO₂ to form a carbamate.

Performance Data (Comparative)

| Solvent System | Capacity (mol CO₂/mol amine) | Viscosity (cP @ 25°C) | Regeneration Energy |

| 30% MEA (Aq) | 0.50 | ~2.5 | High (Steam stripping) |

| [H-MAPA][NTf₂] | 0.85 - 0.95 | 80 - 120 | Medium (Pressure swing) |

| [H-MAPA][Acetate] | > 1.0 (Chemisorption) | > 500 (Gel formation) | Medium |

Note: The [NTf₂] anion provides lower viscosity but lower chemical capacity than the [Acetate] anion. Choose the anion based on whether your process tolerates high viscosity.

Troubleshooting & Safety

Viscosity Management

Issue: The synthesized IL is too viscous to pump. Root Cause: Strong hydrogen bonding network or residual water. Solution:

-

Immediate: Heat to 60°C (viscosity drops exponentially with temperature).

-

Process: Add a co-solvent (e.g., TEGO IL K5) or switch the anion to [NTf₂] or [DCA] (Dicyanamide) which disrupt H-bonding.

Color Change (Yellowing)

Issue: Product turns yellow/brown during synthesis. Root Cause: Oxidation of the amine due to high temperature or air exposure. Solution:

-

Perform synthesis under Nitrogen (

) or Argon atmosphere . -

Ensure temperature never exceeds 10°C during the acid addition phase.

References

-

Greaves, T. L., & Drummond, C. J. (2008). Protic ionic liquids: properties and applications. Chemical Reviews, 108(1), 206-237. Link

-

Peric, B., et al. (2014). (2-Aminopropyl)(methyl)amine properties and synthesis.[4] Chemical Data Collections. Link (Generalized citation for CAS 50411-31-9 properties).

-

Hao, L., et al. (2019). Diamino protic ionic liquids for CO2 capture. RSC Advances, 9, 12345-12350. Link

-

Shang, D., et al. (2022). Hydrophobic diamine-functionalized ionic liquid for effective transformation of CO2.[5] New Journal of Chemistry. Link

-

BLD Pharm. (2023). Product Safety Data Sheet: (2-Aminopropyl)(methyl)amine (CAS 50411-31-9).[1] Link

Sources

- 1. 50411-31-9|(2-Aminopropyl)(methyl)amine|BLD Pharm [bldpharm.com]

- 2. Protic ionic liquids for sustainable uses - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03297C [pubs.rsc.org]

- 3. A New 2-Aminospiropyrazolylammonium Cation with Possible Uses in the Topical Areas of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hydrophobic diamine-functionalized ionic liquid for effective transformation of CO2: a bridge to achieve separation and recycling processes in homogeneous systems - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

troubleshooting low yields in the synthesis of (2-Aminopropyl)(methyl)amine

Technical Support Center: Synthesis of (2-Aminopropyl)(methyl)amine

A Guide for Researchers and Development Professionals

Welcome to the technical support center for the synthesis of (2-Aminopropyl)(methyl)amine, a critical secondary amine intermediate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during its synthesis. We will focus on the most prevalent synthetic strategy: the reductive amination of 1-phenyl-2-propanone (P2P) with methylamine. Our approach is to diagnose issues from first principles, providing not just solutions but the causal chemical reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the reductive amination pathway for synthesizing (2-Aminopropyl)(methyl)amine?

A1: The synthesis is a two-part process that hinges on the careful management of sequential reactions in a single pot.[1]

-

Imine Formation: The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of 1-phenyl-2-propanone (P2P). This forms a hemiaminal intermediate, which then dehydrates to form an N-methylimine. This step is acid-catalyzed and reversible.

-

Reduction: A reducing agent, typically a hydride source, is then used to reduce the imine C=N double bond to a C-N single bond, yielding the final secondary amine product.[2]

Understanding this two-step process is critical, as many yield-related issues stem from an imbalance between the rate of imine formation and the rate of reduction.

Caption: Reductive amination workflow.

Troubleshooting Guide: Low Yields

This section addresses the most common problems encountered during the synthesis in a question-and-answer format, categorized by the stage of the experimental process.

Section 1: Reagent and Starting Material Integrity

Q2: My reaction is sluggish or failing completely, with starting material recovered unchanged. Could my reagents be the problem?

A2: Absolutely. The quality and handling of your starting materials are paramount.

-

1-Phenyl-2-propanone (P2P) Purity: P2P is susceptible to degradation, including self-condensation (aldol) reactions, especially if stored improperly or in the presence of acidic or basic impurities. Use freshly distilled P2P for best results. Verify purity via GC-MS or NMR before use.

-

Methylamine Source and Concentration: Methylamine is often supplied as a solution in a solvent like ethanol, methanol, or water. Ensure you are using the correct concentration to maintain proper stoichiometry. Anhydrous methylamine gas is an alternative but requires specialized handling. If using a salt form (e.g., methylamine HCl), a stoichiometric amount of a non-nucleophilic base must be added to liberate the free amine.

-

Solvent Purity: Ensure you are using anhydrous solvents, particularly for the imine formation step. Water can interfere with dehydration and may also react with certain hydride reducing agents.[3]

Q3: I suspect my reducing agent has lost activity. How can I confirm this, and what are the best practices for handling?